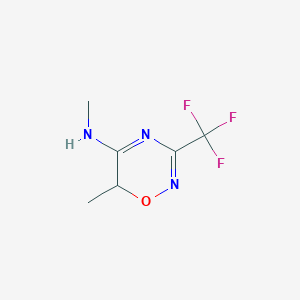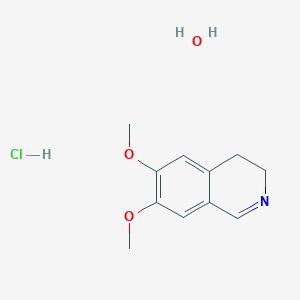![molecular formula C7H4ClN3O B7885298 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7885298.png)
6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium nitrite . Sodium nitrite is an inorganic compound with the chemical formula NaNO₂. It is a yellowish crystalline powder that is highly soluble in water. Sodium nitrite is widely used in various industrial applications, including as a food preservative, in the production of dyes, and in the pharmaceutical industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium nitrite can be synthesized through several methods. One common method involves the reduction of sodium nitrate (NaNO₃) with a reducing agent such as lead or iron. The reaction is typically carried out in an aqueous solution at elevated temperatures. The overall reaction can be represented as:
NaNO3+Pb→NaNO2+PbO
Another method involves the absorption of nitrogen oxides (NO and NO₂) in an alkaline solution of sodium hydroxide (NaOH). The reaction proceeds as follows:
2NO2+NaOH→NaNO2+H2O
Industrial Production Methods
In industrial settings, sodium nitrite is typically produced by the reduction of sodium nitrate using iron filings or other reducing agents. The process is carried out in large reactors under controlled conditions to ensure high yield and purity. The resulting sodium nitrite is then purified and crystallized for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium nitrite undergoes several types of chemical reactions, including:
Oxidation: Sodium nitrite can be oxidized to sodium nitrate (NaNO₃) in the presence of strong oxidizing agents.
Reduction: Sodium nitrite can be reduced to nitrogen gas (N₂) and sodium hydroxide (NaOH) in the presence of reducing agents.
Substitution: Sodium nitrite can react with various organic compounds to form nitroso compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as iron filings or zinc dust are used under acidic conditions.
Substitution: Organic compounds such as amines or phenols can react with sodium nitrite in the presence of acids to form nitroso compounds.
Major Products Formed
Oxidation: Sodium nitrate (NaNO₃)
Reduction: Nitrogen gas (N₂) and sodium hydroxide (NaOH)
Substitution: Nitroso compounds
Applications De Recherche Scientifique
Sodium nitrite has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, including diazotization and nitrosation reactions.
Biology: Used in the study of nitric oxide (NO) and its role in biological systems.
Medicine: Used as a vasodilator and in the treatment of cyanide poisoning.
Industry: Used as a corrosion inhibitor, food preservative, and in the production of dyes and pigments.
Mécanisme D'action
Sodium nitrite exerts its effects through the release of nitric oxide (NO), a potent vasodilator. Nitric oxide is produced from sodium nitrite through a series of chemical reactions, including the reduction of nitrite to nitric oxide. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP causes relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow .
Comparaison Avec Des Composés Similaires
Sodium nitrite is similar to other nitrite compounds, such as potassium nitrite (KNO₂) and calcium nitrite (Ca(NO₂)₂). sodium nitrite is unique in its widespread use and versatility. It is more soluble in water compared to potassium nitrite and has a lower toxicity compared to calcium nitrite. These properties make sodium nitrite a preferred choice in various applications .
List of Similar Compounds
- Potassium nitrite (KNO₂)
- Calcium nitrite (Ca(NO₂)₂)
- Ammonium nitrite (NH₄NO₂)
Propriétés
IUPAC Name |
6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPUOYYUBFLNML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CN=C1Cl)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-oxo-5-propan-2-yl-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B7885234.png)
![5-methyl-6-phenylmethoxy-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7885238.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7885246.png)







![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7885301.png)


![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B7885318.png)
